Dimethyl 5,5'-{[4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including hydroxyl, methoxycarbonyl, and methylthiophene
Preparation Methods
The synthesis of METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The methoxycarbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the hydroxyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar in having methoxy and hydroxyl groups but differs in the overall structure and functional groups.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Shares hydroxyl and aromatic characteristics but has a different core structure.
Indole derivatives: These compounds also feature complex ring systems and are used in various biological and chemical applications.
This compound’s uniqueness lies in its specific combination of functional groups and the potential for diverse applications across multiple fields.
Properties
Molecular Formula |
C24H24O7S2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(4-prop-2-enoxyphenyl)methyl]-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24O7S2/c1-6-11-31-15-9-7-14(8-10-15)18(21-19(25)16(12(2)32-21)23(27)29-4)22-20(26)17(13(3)33-22)24(28)30-5/h6-10,18,25-26H,1,11H2,2-5H3 |
InChI Key |
DNOHAQZVLXYUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC=C(C=C2)OCC=C)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC |
Origin of Product |
United States |
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